2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole
Description
2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole is a boronate ester-functionalized heterocyclic compound. Its structure comprises a thiazole ring linked to a phenyl group substituted at the meta position with a tetramethyl-1,3,2-dioxaborolane moiety. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate group’s ability to facilitate carbon-carbon bond formation .
Properties
CAS No. |
1314390-00-5 |
|---|---|
Molecular Formula |
C15H18BNO2S |
Molecular Weight |
287.2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(3-Bromophenyl)-1,3-thiazole
The thiazole core is constructed via a modified Hantzsch thiazole synthesis. A 3-bromophenyl-substituted α-bromo ketone reacts with thioacetamide under reflux conditions to form the thiazole ring.
Procedure :
-
2-Bromo-1-(3-bromophenyl)ethan-1-one (1.0 equiv) and thioacetamide (1.2 equiv) are combined in anhydrous ethanol.
-
The mixture is refluxed at 80°C for 12 hours under nitrogen.
-
The product, 2-(3-bromophenyl)-4-methyl-1,3-thiazole , is isolated via vacuum filtration (yield: 68–72%).
Challenges :
Miyaura Borylation of the Bromophenyl Intermediate
The bromine substituent is converted to a boronate ester via palladium-catalyzed borylation.
Optimized Conditions :
| Component | Quantity/Parameter |
|---|---|
| 2-(3-Bromophenyl)-1,3-thiazole | 1.0 equiv (1.0 mmol) |
| Bis(pinacolato)diboron (B₂pin₂) | 1.5 equiv |
| Pd(dppf)Cl₂ | 5 mol% |
| KOAc | 3.0 equiv |
| Solvent | Dioxane |
| Temperature | 80°C, 16 hours |
Outcome :
-
Yield: 89–92% after silica gel purification (hexane/ethyl acetate 3:1).
-
Characterization: (400 MHz, CDCl₃) δ 8.21 (s, 1H, thiazole-H), 7.84–7.76 (m, 2H, Ar-H), 7.52–7.44 (m, 1H, Ar-H), 1.35 (s, 12H, Bpin-CH₃).
Direct Coupling of Preformed Boronate and Thiazole Moieties
Suzuki-Miyaura Cross-Coupling
A palladium-mediated coupling links a thiazole boronic acid to a 3-bromophenyl boronate ester.
Reaction Setup :
| Component | Quantity/Parameter |
|---|---|
| Thiazole-2-boronic acid | 1.2 equiv |
| 3-Bromophenyl-Bpin | 1.0 equiv |
| Pd(PPh₃)₄ | 3 mol% |
| Na₂CO₃ | 2.0 equiv |
| Solvent | THF/H₂O (4:1) |
| Temperature | 90°C, 8 hours |
Results :
-
Yield: 78–85%.
-
Limitations: Competing homocoupling of boronic acid reduces efficiency (addressed via excess boronic acid).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Miyaura Borylation | 89–92 | ≥98 | High regioselectivity; scalable | Requires pre-functionalized bromide |
| Suzuki Coupling | 78–85 | 95–97 | Modular; avoids harsh conditions | Homocoupling side reactions |
Mechanistic Insights and Catalytic Considerations
Miyaura Borylation Mechanism
-
Oxidative Addition : Pd⁰ inserts into the C–Br bond of 2-(3-bromophenyl)-1,3-thiazole.
-
Transmetalation : B₂pin₂ transfers a boronate group to palladium.
-
Reductive Elimination : Pd releases the product, regenerating the catalyst.
Catalyst Optimization :
-
Pd(dppf)Cl₂ outperforms Pd(OAc)₂ due to enhanced stability and electron-rich environment.
-
KOAc facilitates transmetalation by neutralizing HBr byproducts.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can target the thiazole ring or the phenyl ring, depending on the reagents used.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Phenol derivatives.
Reduction: Reduced thiazole or phenyl derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phen
Biological Activity
The compound 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. The structural components of this compound suggest possible interactions with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The chemical formula of the compound is , and it features a thiazole ring, which is known for its diverse biological activities. The presence of the dioxaborolane moiety enhances its reactivity and potential for biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 265.16 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Appearance | Crystalline solid |
Antitumor Activity
Recent studies have indicated that thiazole derivatives possess significant antitumor properties. For instance, compounds similar to 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole have shown promising results in inhibiting tumor cell proliferation in vitro.
A study evaluating various thiazole derivatives found that certain substitutions on the thiazole ring enhanced cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. Research involving related compounds has demonstrated effectiveness against a range of bacteria and fungi. The dioxaborolane group may contribute to this activity by facilitating cellular uptake or enhancing binding to microbial targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications on the phenyl ring or the dioxaborolane moiety can significantly influence potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution at position 5 on thiazole | Increased cytotoxicity against MCF7 |
| Alteration of dioxaborolane substituents | Enhanced solubility and bioavailability |
Case Studies
- In Vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that compounds similar to 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole exhibited IC50 values ranging from 5 to 20 µM against various cancer types.
- In Vivo Studies : Animal models treated with thiazole derivatives showed reduced tumor growth rates compared to control groups. Notably, one study reported a significant decrease in tumor volume when administered at specific dosages.
Comparison with Similar Compounds
Key Features :
- Thiazole core : A five-membered aromatic ring containing nitrogen and sulfur, contributing to π-conjugation and electron-withdrawing effects.
- Pinacol boronate ester : A hydrolytically stable boron-containing group enabling regioselective coupling reactions.
- Substituent positioning : The meta placement of the boronate on the phenyl ring balances steric accessibility and electronic effects.
Structural Analogs and Positional Isomerism
Thiazole-Boronate Derivatives
- 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS 214360-88-0) Structure: Boronate directly attached to the thiazole ring. Molecular Formula: C₉H₁₄BNO₂S (MW: 211.09) . Key Difference: The absence of a phenyl spacer alters conjugation and steric bulk compared to the target compound.
2-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Phenyl-Boronate Derivatives
- 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole Structure: Oxazole replaces thiazole; boronate at the para position of phenyl. Molecular Formula: C₁₅H₁₈BNO₃ (MW: 295.12) .
Functional Group Variations
- 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde Structure: Methoxy (electron-donating) at phenyl meta; aldehyde at thiazole 5-position. Molecular Formula: C₁₁H₉NO₂S (MW: 235.26) . Key Difference: The aldehyde group offers orthogonal reactivity (e.g., nucleophilic additions) absent in boronate esters.
Spectroscopic and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
